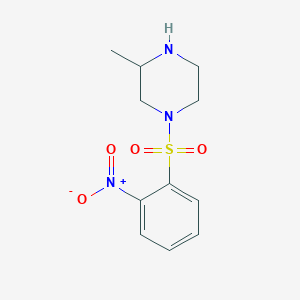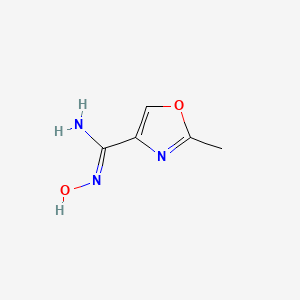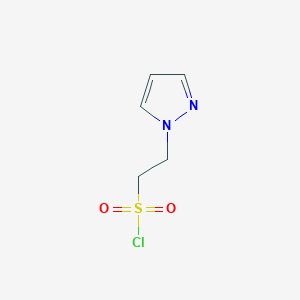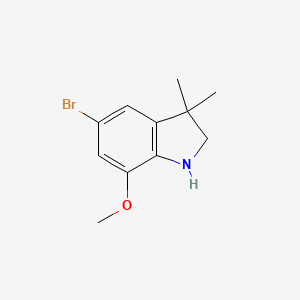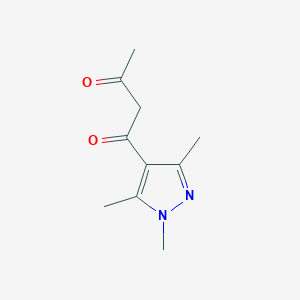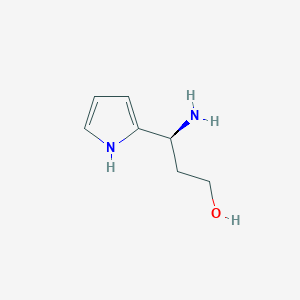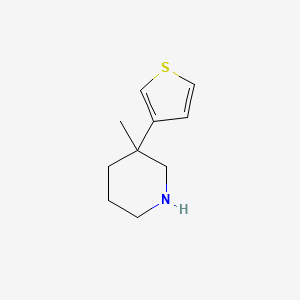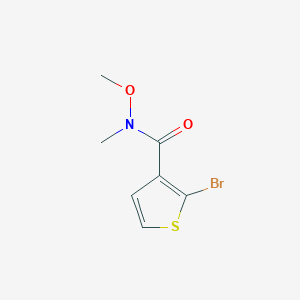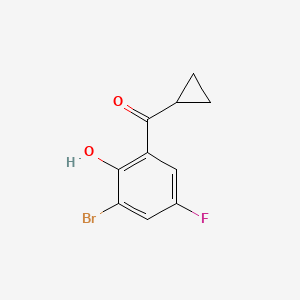
2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol is an organic compound with the molecular formula C10H8BrFO2 and a molecular weight of 259.07 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropanecarbonyl group, and a fluorine atom attached to a phenol ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable solvent such as dichloromethane under controlled temperature conditions . The reaction is monitored using techniques like NMR and HPLC to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction can lead to the formation of hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Coupling: Biphenyl derivatives.
Applications De Recherche Scientifique
2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopropanecarbonyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluorophenol: Lacks the cyclopropanecarbonyl group, making it less reactive in certain coupling reactions.
2,6-Dibromo-4-fluorophenol: Contains an additional bromine atom, which can lead to different reactivity patterns.
Uniqueness
2-Bromo-6-cyclopropanecarbonyl-4-fluorophenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
Formule moléculaire |
C10H8BrFO2 |
|---|---|
Poids moléculaire |
259.07 g/mol |
Nom IUPAC |
(3-bromo-5-fluoro-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8BrFO2/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,14H,1-2H2 |
Clé InChI |
PEZLLCDVRWEFOW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C2=C(C(=CC(=C2)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
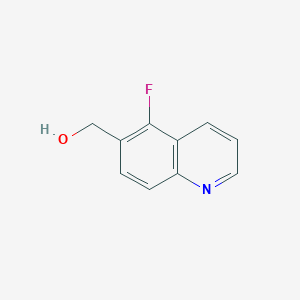
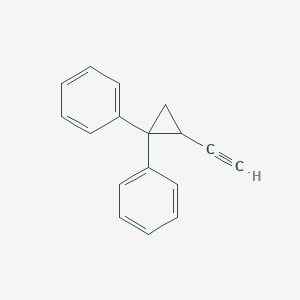
![N-{[3-(aminomethyl)phenyl]methyl}acetamide](/img/structure/B13065367.png)
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
